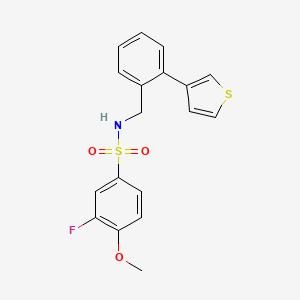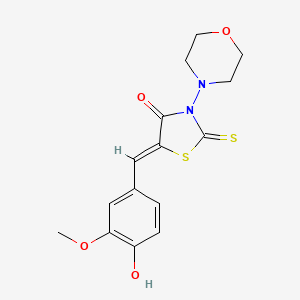
(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C15H16N2O4S2 and its molecular weight is 352.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A notable application of (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-morpholino-2-thioxothiazolidin-4-one and its derivatives is in the field of antimicrobial research. These compounds have been synthesized and evaluated for their effectiveness against a range of bacterial strains. Studies have shown that they exhibit good to moderate antimicrobial activity, with some compounds demonstrating comparable activity to standard drugs such as Ampicillin, albeit lower than Ciprofloxacin. For instance, certain derivatives have shown very good and moderate activity against Gram-positive bacteria like B. subtilus and S. aureus, indicating their potential as antimicrobial agents (PansareDattatraya & Devan, 2015).
Structural Analysis and Synthesis
The structural characteristics of these compounds have also been a focus of research. For example, studies on supramolecular structures of four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones revealed insights into their hydrogen-bonded dimers, chains of rings, and sheet formations. Such structural analyses contribute to understanding the molecular interactions and stability of these compounds, which is crucial for their potential applications in various fields including materials science and drug design (Delgado et al., 2005).
Anticancer Evaluation
Another significant application is in anticancer research, where derivatives of this compound have been synthesized and assessed for their anticancer potential. These studies have identified compounds with promising anticancer activities, suggesting their potential use in developing new cancer therapies. QSAR studies highlight the importance of specific molecular parameters in determining their effectiveness, indicating a path for the design of more potent anticancer agents (Deep et al., 2016).
Molecular Structure Investigation
Research into the molecular structure and synthesis techniques of these compounds, such as ARNO, provides valuable insights into their chemical properties and the potential for modifications to enhance their biological activity. Such investigations are fundamental in medicinal chemistry for the development of more efficient and targeted therapeutic agents (Benhalima et al., 2011).
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-20-12-8-10(2-3-11(12)18)9-13-14(19)17(15(22)23-13)16-4-6-21-7-5-16/h2-3,8-9,18H,4-7H2,1H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISPWOKNJXQCGQ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)N3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2868851.png)

![3-oxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2868855.png)
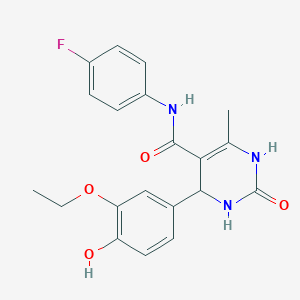
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2868858.png)
![2-[8-(4-Acetylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]ethyl acetate](/img/structure/B2868859.png)

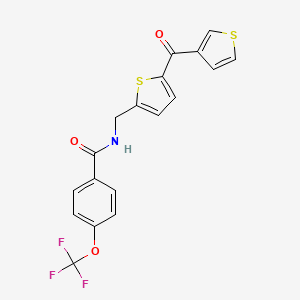
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2868864.png)
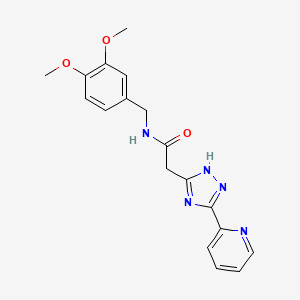
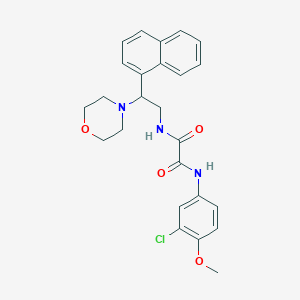
![2-Cyclopropyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2868870.png)
